2-carbamoyl-5-fluorobenzoic acid

Description

Significance of Carbamoyl (B1232498) and Fluoro Substitution Patterns in Chemical Structures

The specific placement of the carbamoyl (-CONH2) and fluoro (-F) groups on the benzoic acid ring in 2-carbamoyl-5-fluorobenzoic acid is crucial to its chemical behavior. The fluoro group, being the most electronegative element, exerts a strong electron-withdrawing effect, which can increase the acidity of the carboxylic acid. researchgate.netnih.gov This substituent can also impact the molecule's lipophilicity and its ability to form intermolecular interactions, such as hydrogen bonds. rsc.org

The carbamoyl group, on the other hand, is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor. This characteristic is significant in molecular recognition and self-assembly processes. The relative positions of the carbamoyl and carboxylic acid groups can lead to the formation of intramolecular hydrogen bonds, which can influence the compound's conformation and reactivity. The interplay between the electron-withdrawing fluoro group and the hydrogen-bonding carbamoyl group creates a unique chemical entity with potential for specific binding interactions.

Overview of Relevant Academic Research Domains for Substituted Benzoic Acid Derivatives

Substituted benzoic acid derivatives are a cornerstone in various fields of academic and industrial research. Their applications are widespread and diverse, ranging from medicinal chemistry to materials science.

In medicinal chemistry , these derivatives are fundamental scaffolds for the development of new therapeutic agents. preprints.org For instance, they have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents. preprints.orgguidechem.com The ability to modify the substituents on the benzoic acid ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. ontosight.ai

In materials science , substituted benzoic acids are utilized in the design of functional materials. For example, they can be used to create self-assembled monolayers and polymeric electrolyte membranes for applications such as fuel cells. rsc.orgossila.com The specific functional groups dictate the intermolecular forces that govern the assembly and properties of the resulting materials.

Furthermore, in the field of agrochemicals , these compounds serve as precursors for the synthesis of herbicides and plant growth regulators. guidechem.comgoogle.com The ongoing research into substituted benzoic acid derivatives continues to uncover new applications and deepen the understanding of structure-activity relationships. researchgate.netbohrium.com

Interactive Data Table: Properties of 2-Carbamoyl-5-fluorobenzoic Acid

| Property | Value |

| Molecular Formula | C8H6FNO3 |

| InChI | InChI=1S/C8H6FNO3/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H2,10,11)(H,12,13) |

| InChIKey | CVWMANMBIUJRNM-UHFFFAOYSA-N |

| Monoisotopic Mass | 183.03317 Da |

| Predicted XlogP | 0.6 |

| Data sourced from PubChem. uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

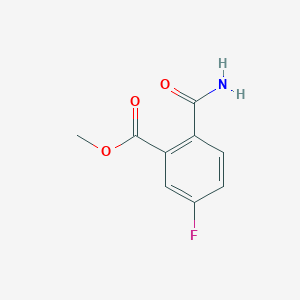

methyl 2-carbamoyl-5-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNENXONBQPJEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Carbamoyl 5 Fluorobenzoic Acid

Precursor Chemistry and Starting Material Selection

Derivatization from Halogenated Fluoroanilines

Halogenated fluoroanilines serve as versatile precursors for the synthesis of 2-carbamoyl-5-fluorobenzoic acid. A common starting material is 4-fluoroaniline (B128567). One synthetic approach involves the condensation of 4-fluoroaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to produce N-(4-fluorophenyl)-2-(hydroxyimino)acetamide. This intermediate then undergoes a cyclization reaction in concentrated sulfuric acid to form 5-fluoro-1H-indole-2,3-dione. The final step involves the oxidation of the dione (B5365651) with hydrogen peroxide under alkaline conditions to yield 2-amino-5-fluorobenzoic acid. google.com This amino-functionalized benzoic acid can then be further derivatized to introduce the carbamoyl (B1232498) group.

Another related starting material is 2-fluoroaminobenzene, which can be used to synthesize 3-fluoroanthranilic acid. orgsyn.org The derivatization of such fluorinated anilines often involves reactions that build the carboxylic acid and carbamoyl functionalities onto the aromatic ring. acs.orglibretexts.org The presence of the fluorine atom and other halogens on the aniline (B41778) ring can influence the reactivity and regioselectivity of subsequent functionalization steps.

Approaches for Regioselective Introduction of Carbamoyl Groups

The regioselective introduction of a carbamoyl group onto an aromatic ring is a critical step in the synthesis of 2-carbamoyl-5-fluorobenzoic acid. Directed metalation is a powerful strategy to achieve this. acs.org In this approach, a directing metalation group (DMG) on the aromatic substrate directs a strong base, such as an organolithium reagent, to deprotonate a specific ortho-position. The resulting lithiated species can then react with an electrophile to introduce the desired functional group. The O-carbamate group itself can act as a DMG, facilitating the introduction of other substituents. acs.org

Various methods exist for the formation of carbamates, which can be precursors to the carbamoyl group. organic-chemistry.org One method involves the reaction of alcohols with isocyanates. Another approach is the Lossen rearrangement of hydroxamic acids, which can be mediated by carbonyldiimidazole. organic-chemistry.org Palladium-catalyzed cross-coupling reactions of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol can also yield aryl carbamates. organic-chemistry.org For the direct introduction of a carbamoyl group, trapping of an organometallic intermediate with a carbamoylating agent is a common strategy. The choice of the specific method depends on the nature of the substrate and the desired regioselectivity. mdpi.comrsc.org

Multi-Step Synthesis Pathways

The synthesis of 2-carbamoyl-5-fluorobenzoic acid typically involves a multi-step pathway that allows for the controlled and stepwise introduction of the required functional groups onto the aromatic core.

Stepwise Functionalization of the Aromatic Core

A common strategy for synthesizing substituted benzoic acids involves the stepwise functionalization of a simpler aromatic precursor. For instance, starting with a fluorinated benzene (B151609) derivative, a series of reactions can be employed to introduce the carboxyl and carbamoyl groups at the desired positions. This may involve nitration, reduction of the nitro group to an amine, followed by diazotization and cyanation to introduce a nitrile group, which can then be hydrolyzed to a carboxylic acid or a carboxamide. chemicalbook.com

The functionalization can also involve the modification of existing groups. For example, a methyl group on the aromatic ring can be oxidized to a carboxylic acid. The order of these functionalization steps is crucial to ensure the correct regiochemistry of the final product. The presence of the fluorine atom on the ring directs the position of incoming electrophiles, a factor that must be carefully considered when designing the synthetic route. rsc.org

Oxidation Reactions in Related Fluorobenzoic Acid Syntheses

Oxidation is a key transformation in the synthesis of many fluorobenzoic acids. For example, p-fluorobenzoic acid can be prepared by the oxidation of p-fluorotoluene using oxidizing agents such as potassium permanganate (B83412) or chromic acid. orgsyn.org Similarly, in the synthesis of 2-amino-5-fluorobenzoic acid from 2-methyl-4-fluoronitrobenzene, the methyl group is oxidized to a carboxylic acid using potassium permanganate after the nitro group has been reduced to an amine. google.com The choice of oxidant and reaction conditions is critical to achieve high yields and avoid side reactions. In some cases, a multi-step process involving the creation of an intermediate that is more amenable to oxidation is employed. For instance, the synthesis of 2-amino-5-fluorobenzoic acid can proceed through the intermediate 5-fluoro-1H-indole-2,3-dione, which is then oxidatively cleaved using hydrogen peroxide under alkaline conditions to give the desired product. google.com

Catalysis and Reaction Condition Optimization

The efficiency and selectivity of the synthesis of 2-carbamoyl-5-fluorobenzoic acid can be significantly enhanced through the use of catalysts and the careful optimization of reaction conditions. Transition metal catalysis, for example, plays a crucial role in many of the key bond-forming reactions. researchgate.net Palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org Rhodium catalysts have been employed for the regioselective C-H functionalization of indoles. mdpi.com

Role of Acylation Catalysts in Fluorobenzoic Acid Derivatization

Acylation of fluorinated aromatic compounds is a fundamental step in the synthesis of many complex molecules. In the context of 2-carbamoyl-5-fluorobenzoic acid, derivatization of a fluorobenzoic acid precursor through acylation is a potential synthetic strategy. The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring, typically employing a Lewis or Brønsted acid catalyst. mdpi.com

Trifluoromethanesulfonic acid (TfOH) has emerged as a particularly effective catalyst for acylation reactions. mdpi.comresearchgate.net Its strong acidity, with a Hammett acidity function (H₀) of -14.1, categorizes it as a superacid, making it a potent catalyst for Friedel-Crafts C-acylation. mdpi.com TfOH can act as both a catalyst and a solvent, which can enhance the efficiency of the reaction. mdpi.comresearchgate.net This dual role allows for reactions to be carried out under neat conditions, which is environmentally advantageous as it eliminates the need for excess solvent. mdpi.com

The choice of acylating agent and the nature of the substituents on the aromatic ring significantly influence the outcome of the acylation reaction. For instance, electron-rich aromatic substrates exhibit higher reactivity in TfOH-catalyzed acylations. mdpi.com In a comparative study, TfOH demonstrated superior catalytic activity for the acylation of anisole (B1667542) compared to sulfuric acid and other perfluorinated sulfonic acids. mdpi.com

| Catalyst | Substrate | Acylating Agent | Conditions | Outcome |

| Trifluoromethanesulfonic acid (TfOH) | Anisole | Not specified | Not specified | Effective C-acylation |

| Trifluoromethanesulfonic acid (TfOH) | Ferrocene | Phenyl p-methoxybenzoate | Not specified | High reactivity |

| Trifluoromethanesulfonic acid (TfOH) | Pyrene | Phenyl p-methoxybenzoate | Not specified | High reactivity |

Amidation Catalysis for Carbamoyl Moiety Formation

The formation of the carbamoyl (amide) group is a critical step in the synthesis of 2-carbamoyl-5-fluorobenzoic acid. Traditional amidation methods often require stoichiometric activating agents, which generate significant amounts of waste. catalyticamidation.info Catalytic direct amidation, the reaction of a carboxylic acid with an amine to form an amide with water as the only byproduct, represents a more atom-economical and greener approach. catalyticamidation.infodur.ac.uk

Various catalysts have been developed for direct amidation, with boronic acids and group (IV) metal-based catalysts showing particular promise. ucl.ac.uk These catalytic systems typically require the removal of water to drive the reaction to completion, which can be achieved using molecular sieves or azeotropic distillation. ucl.ac.ukmdpi.com Boronic acid catalysts, ranging from simple phenylboronic acid to more complex systems, are commonly used and can facilitate reactions at lower temperatures. ucl.ac.uk

Recent research has also explored synergistic catalytic effects, where a mixture of two different arylboronic acid catalysts can enhance the reaction rate in dipeptide formation at lower temperatures. dur.ac.uk For the synthesis of amides from less reactive starting materials, understanding the role of hydrogen bonding and the use of catalyst promoters are areas of ongoing investigation. dur.ac.uk

| Catalyst System | Reactants | Key Feature |

| Boronic acids | Carboxylic acids and amines | Enables direct amidation, often at lower temperatures. ucl.ac.uk |

| Group (IV) metal-based catalysts | Carboxylic acids and amines | Effective for direct amidation. ucl.ac.uk |

| Tris(o-phenylenedioxy)cyclotriphosphazene (TAP) | Aromatic acids and amines | Acts as a pre-catalyst, generating the active species in situ. mdpi.com |

| Palladium-NHC complexes | Activated aryl esters and anilines | Catalyzes cross-coupling to form aryl amides. mdpi.com |

Modern Synthetic Approaches

Nucleophilic Fluorination Strategies for Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring is a key transformation in the synthesis of many fluorinated compounds, including the precursors to 2-carbamoyl-5-fluorobenzoic acid. Nucleophilic aromatic substitution (SNA_r) is a powerful method for this purpose, particularly for aromatic systems bearing electron-withdrawing groups. numberanalytics.comrsc.org This method involves the displacement of a leaving group, such as a halogen or a nitro group, by a nucleophilic fluoride (B91410) source. rsc.orgnumberanalytics.com

Common nucleophilic fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as quaternary ammonium (B1175870) fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.comnumberanalytics.com The choice of fluoride source and reaction conditions is critical for achieving high yields and selectivity. For instance, anhydrous TBAF has been shown to be a highly efficient reagent for fluorodenitration and halogen exchange reactions under mild conditions, often avoiding the formation of phenolic byproducts. researchgate.net

Microwave-assisted nucleophilic fluorination has also emerged as a rapid and efficient method for the synthesis of 18F-labeled aryl fluorides for positron emission tomography (PET). nih.gov In these reactions, the reactivity of the leaving group is a crucial factor, with the observed order of reactivity for aromatic nucleophilic substitution being F >> Br > Cl >>> I. nih.gov

| Fluorinating Agent | Leaving Group | Substrate Type | Key Advantage |

| Potassium Fluoride (KF) | Halogen, Nitro | Activated aryl halides/sulfonates | Cost-effective. rsc.org |

| Cesium Fluoride (CsF) | Halogen, Nitro | Activated aryl halides/sulfonates | High reactivity. numberanalytics.com |

| Tetrabutylammonium Fluoride (TBAF) | Halogen, Nitro | Nitroaromatics, Aryl chlorides | Mild conditions, high yields, avoids hydrolysis byproducts. rsc.orgresearchgate.net |

Implementation of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates to minimize environmental impact and enhance safety. wjpmr.com For the synthesis of 2-carbamoyl-5-fluorobenzoic acid and related compounds, this involves the use of greener reagents, solvent-free conditions, and catalytic methods to improve atom economy. dur.ac.ukwjpmr.com

Catalytic direct amidation is a prime example of a green chemistry approach, as it avoids the use of stoichiometric coupling reagents and produces water as the only byproduct. catalyticamidation.infodur.ac.uk This reduces waste and the use of hazardous materials. catalyticamidation.info The development of catalytic systems that operate under mild conditions and at low catalyst loadings further contributes to the sustainability of the process. ucl.ac.ukmdpi.com

In the context of fluorination, the use of less hazardous fluorinating agents and the development of catalytic methods for fluorination are active areas of research. The replacement of traditional, often harsh, nitration and reduction sequences with more direct and selective methods aligns with the principles of green chemistry. For example, a method for preparing 2-amino-5-fluorobenzoic acid from 4-fluoroaniline via condensation and cyclization, followed by oxidation with hydrogen peroxide, offers a potentially greener alternative to routes involving nitration. google.com

Chemical Transformations and Derivative Chemistry of 2 Carbamoyl 5 Fluorobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions such as esterification and amidation. Decarboxylation, while a less common transformation for simple benzoic acids, can also be induced under specific conditions.

Esterification and Amidation Reactions of the Carboxyl Group

Esterification: The conversion of the carboxylic acid group of 2-carbamoyl-5-fluorobenzoic acid to an ester can be achieved through various standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For sterically hindered carboxylic acids, alternative methods may be more effective. A patented process for esterifying carbocyclic carboxylic acids, including those with substitution patterns that may increase steric hindrance, involves heating the acid with a trialkyl phosphate (B84403) or tri-β-chloroethyl phosphate as the esterifying agent. google.com This method can be particularly useful for achieving high conversion rates where traditional esterification might be sluggish.

While specific studies on the esterification of 2-carbamoyl-5-fluorobenzoic acid are not widely reported, the synthesis of esters of the closely related 2-amino-5-fluorobenzoic acid is well-documented. For instance, methyl 2-amino-5-fluorobenzoate has been synthesized from the corresponding acid, indicating that the carboxylic acid group is accessible for esterification. researchgate.net

Amidation: The carboxylic acid can also be converted to a secondary or tertiary amide through reaction with a primary or secondary amine. This transformation typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

A relevant synthetic methodology is demonstrated in the preparation of 2-[(2-substitutedphenyl)carbamoyl]benzoic acids, which are structurally similar to derivatives that could be formed from 2-carbamoyl-5-fluorobenzoic acid. These compounds are synthesized by reacting phthalic anhydride (B1165640) with substituted anilines. researchgate.net This suggests that the carboxylic acid of 2-carbamoyl-5-fluorobenzoic acid could similarly react with amines to yield a diverse range of N-substituted derivatives.

Decarboxylation Studies and Products

The removal of the carboxyl group (decarboxylation) from benzoic acid derivatives typically requires harsh conditions, such as high temperatures and the presence of a catalyst. The stability of the resulting carbanion intermediate is a key factor influencing the ease of decarboxylation.

Reactions Involving the Carbamoyl (B1232498) Group

The primary amide (carbamoyl) group offers another site for chemical modification, including N-substitution and conversion to other functional groups through hydrolysis or dehydration.

N-Substitution and Derivatization Strategies

The nitrogen atom of the carbamoyl group can undergo substitution reactions to form N-substituted amides. These reactions typically involve deprotonation of the amide NH₂ with a strong base to form an amidate anion, which then acts as a nucleophile.

Hydrolysis and Dehydration Pathways of the Amide Functionality

Hydrolysis: The carbamoyl group can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions, typically with heating. This reaction would convert 2-carbamoyl-5-fluorobenzoic acid into 5-fluoro-phthalic acid (5-fluoro-1,2-benzenedicarboxylic acid). The synthesis of 2-amino-5-fluorobenzoic acid from precursors sometimes involves hydrolysis steps, highlighting the applicability of this reaction in related syntheses. google.com

Dehydration: The primary amide can be dehydrated to a nitrile (cyano group) using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. This transformation would yield 2-cyano-5-fluorobenzoic acid. The existence of the related compound 5-amino-2-fluorobenzonitrile (B1271941) in chemical databases suggests that the formation of a nitrile from the corresponding amide is a feasible transformation in this substituted benzene (B151609) system. nih.gov

Aromatic Ring Functionalization and Modifications

The fluorine atom on the aromatic ring of 2-carbamoyl-5-fluorobenzoic acid is a key site for functionalization, primarily through nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the ortho-carbamoyl and para-carboxylic acid groups (relative to the fluorine) would activate the fluorine for displacement by nucleophiles.

Studies on related fluorinated benzoic acids demonstrate the feasibility of SₙAr reactions. For example, research on 2-chloro-4-fluoro-5-sulfamoylbenzoic acid shows that the halogen substituents can be displaced by nucleophiles. Furthermore, the synthesis of 2-fluorobenzoic acids via nucleophilic fluorination of substituted precursors highlights the reactivity of the aromatic ring towards nucleophiles. arkat-usa.org These examples suggest that the fluorine atom in 2-carbamoyl-5-fluorobenzoic acid could be replaced by a variety of nucleophiles, such as amines, alkoxides, or thiolates, to generate a range of new derivatives.

Electrophilic aromatic substitution on this ring would be disfavored due to the presence of two deactivating groups (carbamoyl and carboxyl).

Electrophilic Aromatic Substitution Pattern Analysis

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. msu.edu The outcome of such reactions on a substituted benzene ring is dictated by the electronic nature of the substituents already present. In 2-carbamoyl-5-fluorobenzoic acid, all three substituents are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. lumenlearning.com However, they exert different directing effects that determine the position of any potential substitution.

The directing influence of each substituent is as follows:

Carboxylic Acid (-COOH): This group is a deactivating, meta-director.

Carbamoyl (-CONH₂): This group is also a deactivating, meta-director.

Fluorine (-F): This halogen is deactivating but is an ortho, para-director due to the ability of its lone pairs to stabilize the cationic intermediate (the Wheland intermediate) through resonance. libretexts.org

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions |

| Carboxylic Acid | C1 | Deactivating | meta | C3, C5 (occupied) |

| Carbamoyl | C2 | Deactivating | meta | C4, C6 |

| Fluorine | C5 | Deactivating | ortho, para | C4, C6, C2 (occupied) |

Due to the strong deactivation conferred by the three substituents, forcing conditions, such as high temperatures and strong acid catalysts, would likely be necessary to achieve any electrophilic substitution.

Nucleophilic Aromatic Substitution Reactions at the Fluoro Position

Nucleophilic aromatic substitution (SNAr) offers a complementary approach to functionalizing the aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to a suitable leaving group. libretexts.org In 2-carbamoyl-5-fluorobenzoic acid, the fluorine atom is an excellent leaving group for SNAr reactions.

This reactivity allows for the displacement of the fluoro group by a variety of nucleophiles, providing a direct route to a diverse range of 5-substituted 2-carbamoylbenzoic acid derivatives.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 5-alkoxy-2-carbamoylbenzoic acid |

| Amine | Ammonia (NH₃), Alkylamines | 5-amino-2-carbamoylbenzoic acid |

| Thiolate | Sodium thiophenoxide (NaSPh) | 5-(phenylthio)-2-carbamoylbenzoic acid |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 5-hydroxy-2-carbamoylbenzoic acid |

Recent developments have shown that even unactivated fluoroarenes can undergo SNAr through methods like photoredox catalysis, expanding the scope of possible transformations. nih.gov Furthermore, studies on unprotected ortho-fluorobenzoic acids have demonstrated that reactions with strong organometallic nucleophiles like Grignard or organolithium reagents can proceed effectively, suggesting a broad potential for C-C bond formation at the C5 position. researchgate.net

Heterocyclic Annulation and Scaffold Construction

The functional groups of 2-carbamoyl-5-fluorobenzoic acid provide valuable handles for the construction of more complex molecular frameworks, including fused heterocyclic systems and polycyclic structures.

Formation of Fused Aromatic Systems (e.g., indoles, quinolines) from Analogs

The ortho relationship between the carboxylic acid and carbamoyl groups is a classic structural motif for building fused six-membered rings. While direct cyclization of 2-carbamoyl-5-fluorobenzoic acid can be challenging, its chemical analogs are key precursors for fused heterocycles. A primary analog, 2-amino-5-fluorobenzoic acid (derived from the Hofmann rearrangement of the carbamoyl group), is a valuable starting material for synthesizing quinoline (B57606) derivatives, which are important scaffolds in medicinal chemistry. researchgate.net For example, condensation of 2-amino-5-fluorobenzoic acid with β-ketoesters or α,β-unsaturated ketones can lead to the formation of fluorinated quinolones.

The title compound itself can undergo intramolecular condensation under dehydrating conditions to form a 5-fluorophthalimide derivative, a key intermediate in various synthetic routes. Subsequent transformations of this imide can lead to a variety of fused systems.

Design and Synthesis of Bridged or Polycyclic Derivatives

The synthesis of bridged or polycyclic scaffolds from aromatic precursors represents a significant challenge in synthetic chemistry, often requiring advanced strategies to create three-dimensional complexity. beilstein-journals.orgnih.gov While there are no direct reports of synthesizing bridged derivatives from 2-carbamoyl-5-fluorobenzoic acid, its structure offers potential starting points for such designs.

Modern synthetic methods, such as transition-metal-catalyzed C-H activation, could be envisioned to form bridged systems. whiterose.ac.uk For instance, the carboxylic acid could be used as a directing group to functionalize the C-H bond at the C6 position, tethering a chain that could subsequently cyclize onto another part of the molecule. A unified approach using C-H arylation followed by cyclization has been shown to produce diverse bridged scaffolds from amine precursors. whiterose.ac.uk A similar strategy, perhaps after modification of the carbamoyl and carboxyl groups, could potentially be applied.

Another advanced approach involves carbene or nitrene insertion reactions. beilstein-journals.org By converting one of the functional groups (e.g., the carboxylic acid into a diazoester or the carbamoyl group into an azide), one could generate a reactive intermediate that undergoes intramolecular C-H insertion to form a new ring, creating a bridged bicyclic core. Such cascade reactions are powerful tools for rapidly building molecular complexity from relatively simple starting materials. nih.gov

Advanced Structural Elucidation and Solid State Studies of 2 Carbamoyl 5 Fluorobenzoic Acid and Its Analogs

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of 2-carbamoyl-5-fluorobenzoic acid. These techniques provide a wealth of information regarding the molecule's connectivity, electronic environment, and functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Fluorine-19 NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For 2-carbamoyl-5-fluorobenzoic acid, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete assignment of its proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) spectra.

¹H NMR spectroscopy would provide initial insights into the number and environment of the protons. The aromatic region would display complex splitting patterns due to the coupling between the aromatic protons and the fluorine atom. The protons of the carbamoyl (B1232498) group (-CONH₂) would likely appear as two distinct signals at lower field due to restricted rotation around the C-N bond, a common feature in amides.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon environments. The carbonyl carbons of the carboxylic acid and the amide would resonate at the lowest fields. The aromatic carbons would show distinct chemical shifts influenced by the electron-withdrawing effects of the fluorine, carboxylic acid, and carbamoyl substituents.

¹⁹F NMR is a particularly powerful tool for fluorine-containing compounds. A single resonance would be expected for the fluorine atom in 2-carbamoyl-5-fluorobenzoic acid. Its chemical shift and coupling constants to adjacent protons would provide critical information about the electronic environment around the fluorine atom.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively link the proton, carbon, and fluorine signals, thus confirming the molecular structure.

| Expected NMR Data for 2-Carbamoyl-5-fluorobenzoic Acid | |

| Nucleus | Expected Chemical Shift Range (ppm) |

| ¹H | Aromatic: 7.0 - 8.5, Amide (NH₂): 7.5 - 9.0, Carboxylic Acid (OH): 10.0 - 13.0 |

| ¹³C | Aromatic: 110 - 140, Carbonyl (C=O): 160 - 180 |

| ¹⁹F | -100 to -120 (relative to CFCl₃) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For 2-carbamoyl-5-fluorobenzoic acid, these techniques would confirm the presence of the carboxylic acid, amide, and fluoro-substituted aromatic ring.

Key expected vibrational frequencies include:

O-H stretch of the carboxylic acid, appearing as a broad band in the IR spectrum around 3000 cm⁻¹.

N-H stretches of the primary amide, typically seen as two sharp bands in the region of 3400-3200 cm⁻¹.

C=O stretches for both the carboxylic acid and the amide, which would likely appear as two distinct, strong bands between 1650 and 1750 cm⁻¹.

C-F stretch , which would be observed in the fingerprint region, typically around 1250-1000 cm⁻¹.

Aromatic C-H and C=C stretches would also be present in their characteristic regions.

| Expected Vibrational Frequencies for 2-Carbamoyl-5-fluorobenzoic Acid | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H Stretch | ~3000 (broad) |

| Amide N-H Stretches | 3400 - 3200 (two bands) |

| Carboxylic Acid C=O Stretch | 1725 - 1700 |

| Amide C=O Stretch (Amide I) | 1680 - 1630 |

| Amide N-H Bend (Amide II) | 1640 - 1550 |

| C-F Stretch | 1250 - 1000 |

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio. For 2-carbamoyl-5-fluorobenzoic acid (C₈H₆FNO₃), the expected exact mass would be calculated and compared to the experimentally determined value, typically with an accuracy in the parts-per-million (ppm) range. This technique would unequivocally confirm the elemental composition of the molecule.

X-ray Crystallography for Solid-State Conformation and Packing

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering unparalleled insights into its conformation, bond lengths, bond angles, and intermolecular interactions.

Analysis of Intramolecular Hydrogen Bonding Networks

The structure of 2-carbamoyl-5-fluorobenzoic acid allows for the potential formation of intramolecular hydrogen bonds. A likely interaction would be between the amide proton and the oxygen of the adjacent carboxylic acid group, or between the carboxylic acid proton and the amide oxygen. The existence and geometry of such hydrogen bonds would be precisely determined from the crystallographic data, providing key information about the preferred conformation of the molecule in the solid state.

Investigation of Intermolecular Interactions (e.g., π–π Stacking, F-H Interactions)

In the crystal lattice, molecules of 2-carbamoyl-5-fluorobenzoic acid would be expected to engage in a variety of intermolecular interactions that dictate their packing arrangement. These interactions are crucial for understanding the physical properties of the solid material.

Hydrogen Bonding: Strong intermolecular hydrogen bonds would be anticipated, particularly involving the carboxylic acid and amide functional groups. These could lead to the formation of dimers or extended one-, two-, or three-dimensional networks.

π–π Stacking: The planar aromatic rings are likely to participate in π–π stacking interactions, where the electron-rich π systems of adjacent molecules align.

F-H Interactions: Weak hydrogen bonds involving the fluorine atom as a hydrogen bond acceptor (C-H···F or N-H···F) could also play a role in stabilizing the crystal packing. The investigation of the distances and angles of these interactions would provide insight into their strength and significance.

A detailed analysis of the crystal structure would provide a complete picture of the supramolecular assembly of 2-carbamoyl-5-fluorobenzoic acid, which is fundamental to its material properties.

Crystal Polymorphism and Co-crystallization Research

While specific research on the crystal polymorphism and co-crystallization of 2-carbamoyl-5-fluorobenzoic acid is not extensively documented in publicly available literature, significant insights can be drawn from studies on its structural analogs, primarily benzamide (B126) and anthranilamide. These analogs provide a robust framework for understanding the potential solid-state behaviors of 2-carbamoyl-5-fluorobenzoic acid, given their shared functional groups that govern intermolecular interactions.

Polymorphism in Structural Analogs

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit varied physical properties.

Benzamide , the simplest amide derivative of benzoic acid, is known to exhibit polymorphism. wikipedia.org At least two polymorphic forms, designated P1 and P3, have been subjects of detailed investigation. rsc.org Computational studies using dispersion-corrected density functional theory have been employed to understand the subtle energetic differences between these forms. rsc.org The research indicates that the stability of benzamide polymorphs is dictated by a delicate balance of intermolecular forces, including hydrogen bonding and π–π stacking interactions, as well as intramolecular conformational flexibility. rsc.org The interplay between the benzene (B151609) rings and the polar amide groups is particularly crucial in determining the packing arrangement and, consequently, the polymorphic form. rsc.org

Anthranilamide (2-aminobenzamide), another close analog, also presents potential for polymorphic behavior due to its capacity for forming various hydrogen bonding networks. sigmaaldrich.com Though less documented than benzamide in terms of polymorphism, its structural features suggest a likelihood of forming different crystalline arrangements under varying crystallization conditions.

Co-crystallization Studies

Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecule (a co-former) into the crystal lattice. This approach is of significant interest for enhancing properties like solubility and stability.

Benzamide has been a model compound for co-crystallization research, particularly with substituted benzoic acids. acs.orgacs.org Studies have shown that the formation of benzamide co-crystals is highly dependent on the electronic nature of the substituents on the benzoic acid co-former. acs.orgacs.orgresearchgate.net For instance, co-crystallization is more successful with benzoic acids bearing electron-withdrawing groups. acs.orgacs.orgresearchgate.net This is attributed to the strengthening of the intermolecular acid-amide hydrogen bonding interaction. acs.orgacs.org

The table below summarizes some of the co-crystallization attempts with benzamide and various benzoic acid derivatives.

| Co-former (Substituted Benzoic Acid) | Result of Co-crystallization Attempt | Key Finding |

|---|---|---|

| Salicylic (B10762653) Acid | Successful | Forms a stable co-crystal, demonstrating favorable packing forces beyond the primary acid-amide interaction. acs.orgresearchgate.net |

| Benzoic Acid | Unsuccessful | Despite similar dimer interaction energy to salicylic acid, the overall lattice energy is not sufficient to stabilize a co-crystal. acs.org |

| Benzoic acids with electron-withdrawing groups | Generally Successful | Strengthened acid-amide interaction promotes co-crystal formation. acs.orgacs.orgresearchgate.net |

| Benzoic acids with electron-donating groups | Generally Unsuccessful | Weaker acid-amide interaction hinders co-crystal formation. researchgate.net |

The research on anthranilamide and its derivatives also points to the importance of the amide functional group in directing molecular assembly, which is relevant to co-crystallization. nih.govnih.gov The presence of both an amino and a carbamoyl group provides multiple sites for hydrogen bonding, making it a versatile component in the design of multi-component crystals.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and conformational preferences of molecules.

The electronic landscape of a molecule dictates its reactivity. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP), offer a glimpse into this landscape.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For 2-carbamoyl-5-fluorobenzoic acid, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxyl and carbamoyl (B1232498) groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the hydrogens of the amide group, marking them as sites for nucleophilic interaction. researchgate.net

Reactivity Descriptors: Global reactivity descriptors, calculated from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity.

| Descriptor | Formula | Predicted Significance for 2-carbamoyl-5-fluorobenzoic acid |

| Ionization Potential (I) | I ≈ -EHOMO | Higher ionization potential due to electron-withdrawing groups. |

| Electron Affinity (A) | A ≈ -ELUMO | Higher electron affinity, indicating a greater ability to accept an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Expected to be relatively high, reflecting its ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A larger HOMO-LUMO gap would suggest greater hardness and lower reactivity. |

| Chemical Softness (S) | S = 1 / (2η) | Inversely related to hardness; lower softness would indicate higher stability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Would likely be a strong electrophile due to its functional groups. |

This table presents predicted trends based on the analysis of structurally similar compounds.

The three-dimensional conformation of a molecule is critical for its biological activity. Conformational analysis of 2-carbamoyl-5-fluorobenzoic acid would involve mapping its potential energy surface to identify stable conformers. The rotation around the C-C bond connecting the carboxylic acid group and the C-N bond of the carbamoyl group are key degrees of freedom.

Intramolecular hydrogen bonding between the amide proton and the oxygen of the carboxylic acid could play a significant role in stabilizing certain conformations, as observed in related structures. researchgate.netnih.gov The energy landscape would likely reveal several low-energy conformers, with the global minimum representing the most populated state under physiological conditions. The relative energies of these conformers would determine the molecule's flexibility and its ability to adopt a bioactive conformation upon binding to a biological target. Studies on similar substituted benzoic acids have highlighted the importance of such conformational preferences in determining crystal packing and polymorphism.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a solvent, typically water, over time. An MD simulation of 2-carbamoyl-5-fluorobenzoic acid would reveal how it interacts with its surrounding environment.

Structure-Activity Relationship (SAR) Studies via Computational Methods

SAR studies aim to correlate a molecule's structural features with its biological activity. Computational methods are pivotal in establishing these relationships.

QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. For a set of 2-carbamoyl-5-fluorobenzoic acid analogs with known biological data (e.g., antibacterial activity), a QSAR model could be developed. nih.govchitkara.edu.innih.govthieme-connect.com

A typical QSAR study would involve calculating a variety of molecular descriptors for each analog, including:

Topological descriptors: (e.g., molecular connectivity indices, Balaban index) that describe the atomic connectivity.

Electronic descriptors: (e.g., HOMO/LUMO energies, dipole moment) that describe the electronic properties.

Steric descriptors: (e.g., molar refractivity, van der Waals volume) that describe the size and shape of the molecule.

Multiple linear regression (MLR) or more advanced machine learning algorithms would then be used to build a model that predicts activity based on these descriptors. For instance, a hypothetical QSAR equation might look like:

pIC₅₀ = c₀ + c₁(LogP) + c₂(LUMO) + c₃*(Molecular Weight)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis. Such a model could then be used to predict the activity of new, unsynthesized analogs and guide further drug design efforts.

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.govnih.gov

Based on the structure of 2-carbamoyl-5-fluorobenzoic acid, a hypothetical pharmacophore model could be proposed. This model would likely include:

A hydrogen bond donor feature from the amide N-H group.

A hydrogen bond acceptor feature from the carbonyl oxygen of the amide and/or the carboxylic acid.

An aromatic ring feature from the benzene (B151609) ring.

A negative ionizable feature from the carboxylic acid group at physiological pH.

A halogen bond donor feature from the fluorine atom.

This pharmacophore model could be used as a 3D query to search large chemical databases for other molecules that share these features and are therefore likely to have similar biological activity. This approach is a cornerstone of ligand-based drug design, enabling the discovery of novel scaffolds with desired pharmacological profiles.

Ligand-Target Interaction Modeling

Computational methods, particularly molecular docking and interaction modeling, are pivotal in modern drug discovery and development. While specific, in-depth computational studies exclusively focused on 2-carbamoyl-5-fluorobenzoic acid are not extensively available in publicly accessible literature, we can infer its potential molecular interactions and binding characteristics based on the well-documented behavior of structurally related benzoic acid derivatives and fluorinated compounds. These analogous compounds have been the subject of numerous computational and molecular modeling investigations, providing a solid foundation for predicting the behavior of 2-carbamoyl-5-fluorobenzoic acid.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule, or ligand, to the binding site of a target protein.

In the context of 2-carbamoyl-5-fluorobenzoic acid, we can anticipate its potential as a ligand for various protein targets. Studies on similar benzoic acid derivatives have demonstrated their ability to dock into the active sites of enzymes such as the SARS-CoV-2 main protease nih.gov. For instance, a molecular docking study on several benzoic acid derivatives against the SARS-CoV-2 main protease revealed a range of docking scores, indicating varying binding affinities nih.gov. While a direct docking score for 2-carbamoyl-5-fluorobenzoic acid is not reported, the presence of the carboxylic acid and carbamoyl groups suggests it could form significant interactions within a protein's active site. The predicted XlogP value of 0.6 for a similar compound, 5-carbamoyl-2-fluorobenzoic acid, suggests a degree of lipophilicity that can influence its binding characteristics researchgate.net.

Interactive Data Table: Predicted Physicochemical Properties of a Related Compound

| Property | Value | Source |

| Molecular Formula | C8H6FNO3 | researchgate.net |

| Molecular Weight | 183.14 g/mol | researchgate.net |

| XlogP | 0.6 | researchgate.net |

| Hydrogen Bond Donors | 2 | researchgate.net |

| Hydrogen Bond Acceptors | 4 | researchgate.net |

This data is for the closely related compound 5-carbamoyl-2-fluorobenzoic acid and is used here for illustrative purposes.

Insights into Protein-Ligand Interactions (e.g., enzyme active sites)

The specific chemical groups of 2-carbamoyl-5-fluorobenzoic acid—the carboxylic acid, the carbamoyl group, and the fluorine atom—are all expected to play crucial roles in its interactions with protein targets.

Carboxylic Acid Group: The carboxylate moiety is a key functional group for establishing strong interactions within a protein's active site. It can act as a hydrogen bond donor and acceptor and can also participate in ionic interactions with positively charged amino acid residues such as arginine and lysine. In a study of benzoic acid derivatives as inhibitors of Trypanosoma cruzi trans-sialidase, the carboxylate group was predicted to form strong interactions with an arginine triad (B1167595) in the enzyme's active site eurjchem.com.

Carbamoyl Group: The amide group (carbamoyl) is also a significant contributor to binding, capable of forming multiple hydrogen bonds. The amide protons can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. This dual functionality allows for a network of interactions that can stabilize the ligand-protein complex.

Fluorine Atom: The fluorine substituent can modulate the electronic properties of the aromatic ring and participate in various non-covalent interactions. It can form favorable halogen bonds and can also engage in van der Waals and hydrophobic interactions. The presence of a fluorine atom has been shown to influence the binding of ligands to protein targets. For example, in a study of fluorinated ligands binding to acetylcholine-binding protein, the fluorine atom was observed to be involved in van der Waals interactions with residues in the binding pocket nih.gov. Furthermore, a crystallographic study of 2-amino-5-fluorobenzoic acid revealed weak N—H⋯F hydrogen bonds and short F⋯F contacts in the crystal structure, highlighting the potential for fluorine to participate in intermolecular interactions researchgate.net.

Analytical Methodologies for Detection and Quantification of 2 Carbamoyl 5 Fluorobenzoic Acid

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 2-carbamoyl-5-fluorobenzoic acid, providing the necessary separation from impurities and matrix components. Both gas and liquid chromatography are powerful tools for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of 2-carbamoyl-5-fluorobenzoic acid, direct analysis by GC-MS is challenging. The carboxylic acid and amide functional groups necessitate a derivatization step to increase volatility and improve chromatographic behavior. semanticscholar.org

Derivatization: The primary goal of derivatization in this context is to convert the non-volatile carboxylic acid and amide groups into more volatile esters and silyl (B83357) derivatives, respectively. researchgate.netgcms.cz Common derivatization reagents and their potential reactions with 2-carbamoyl-5-fluorobenzoic acid are outlined below:

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the carboxylic acid and amide groups with trimethylsilyl (B98337) (TMS) groups. gcms.cznih.gov This process significantly reduces the polarity and increases the volatility of the analyte. gcms.cz

Alkylation: Esterification of the carboxylic acid group can be achieved using alkylating agents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol (B129727) with an acid catalyst like BF3). This converts the carboxylic acid to its corresponding methyl ester, which is more amenable to GC analysis. researchgate.net

Optimization of GC-MS Parameters: Once derivatized, the analysis of 2-carbamoyl-5-fluorobenzoic acid would involve optimizing the GC-MS parameters for optimal separation and detection.

| Parameter | Typical Conditions |

| Column | A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is generally suitable for the separation of derivatized organic acids. |

| Injector Temperature | Typically set between 250-300°C to ensure rapid volatilization of the derivatized analyte without thermal degradation. |

| Oven Temperature Program | A temperature gradient would be employed, starting at a lower temperature (e.g., 70-100°C) to allow for the elution of solvents and then ramping up to a higher temperature (e.g., 280-300°C) to elute the derivatized compound. |

| Ion Source Temperature | Usually maintained around 230°C. |

| Mass Spectrometry Mode | Both full scan and selected ion monitoring (SIM) modes can be used. Full scan mode is useful for initial identification, while SIM mode provides higher sensitivity and selectivity for quantification by monitoring specific ions characteristic of the derivatized analyte. |

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the direct analysis of 2-carbamoyl-5-fluorobenzoic acid without the need for derivatization.

Method Development: A typical HPLC method for 2-carbamoyl-5-fluorobenzoic acid would involve a reversed-phase separation.

| Parameter | Typical Conditions |

| Column | A C18 or C8 stationary phase is commonly used for the separation of polar aromatic compounds. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. The pH of the aqueous phase is a critical parameter to control the ionization state of the carboxylic acid group and achieve optimal retention and peak shape. |

| Detection | UV detection is a straightforward and effective method for this compound due to the presence of the aromatic ring. The detection wavelength would be set at the absorbance maximum of the compound. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) can be used as the detector. |

| Quantification | Quantification is typically performed using an external standard calibration curve, where the peak area of the analyte is plotted against its concentration. |

Sample Preparation and Derivatization Strategies for Analytical Applications

The preparation of samples containing 2-carbamoyl-5-fluorobenzoic acid is a critical step to ensure accurate and reliable analytical results, especially when dealing with complex matrices. researchgate.net

For analysis in simple matrices, such as in the monitoring of a chemical reaction, sample preparation may be as simple as dissolving the sample in a suitable solvent. However, for more complex samples, such as biological fluids or environmental samples, more extensive sample preparation is required to remove interfering substances.

Common Sample Preparation Techniques:

Liquid-Liquid Extraction (LLE): This technique can be used to extract 2-carbamoyl-5-fluorobenzoic acid from aqueous matrices into an immiscible organic solvent. The efficiency of the extraction is dependent on the pH of the aqueous phase, which should be adjusted to suppress the ionization of the carboxylic acid group.

Solid-Phase Extraction (SPE): SPE is a powerful technique for sample clean-up and concentration. researchgate.net For 2-carbamoyl-5-fluorobenzoic acid, a reversed-phase SPE cartridge could be used, where the compound is retained on the sorbent and interfering polar compounds are washed away. The analyte is then eluted with a small volume of an organic solvent. researchgate.net

Derivatization for GC-MS: As discussed in section 7.1.1, derivatization is essential for GC-MS analysis. nih.gov The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization. nih.gov

Spectrophotometric and Electrochemical Detection Approaches

While chromatographic techniques are generally preferred for their high resolving power, spectrophotometric and electrochemical methods can offer simpler and more rapid alternatives for certain applications.

Spectrophotometric Detection: UV-Vis spectrophotometry can be used for the quantification of 2-carbamoyl-5-fluorobenzoic acid in solutions where it is the primary absorbing species. The method relies on Beer-Lambert's law, where the absorbance of the solution is directly proportional to the concentration of the analyte. The presence of the benzene (B151609) ring in the molecule results in UV absorbance, which can be exploited for quantification. However, this method lacks selectivity and is susceptible to interference from other UV-absorbing compounds. mdpi.com

Electrochemical Detection: Electrochemical methods, such as cyclic voltammetry or differential pulse voltammetry, could potentially be developed for the detection of 2-carbamoyl-5-fluorobenzoic acid. The feasibility of this approach would depend on the electrochemical activity of the molecule within the accessible potential window. While direct electrochemical detection might be challenging, it could be coupled with HPLC for enhanced selectivity. nih.gov

Bioanalytical Method Validation for Research Applications in Complex Matrices

When 2-carbamoyl-5-fluorobenzoic acid is analyzed in complex biological matrices such as plasma, urine, or tissue homogenates for research purposes, the analytical method must be rigorously validated to ensure the reliability of the results. europa.eufda.gov Bioanalytical method validation is performed according to guidelines from regulatory agencies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). fda.goveuropa.eu

The key parameters of bioanalytical method validation include:

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu | No significant interference at the retention time of the analyte and internal standard. europa.eu |

| Accuracy | The closeness of the measured concentration to the true concentration. | The mean concentration should be within ±15% of the nominal concentration (±20% at the lower limit of quantification). europa.eu |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). europa.eu |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. europa.eu | The CV of the slope of the calibration curves in different matrix lots should not be greater than 15%. europa.eu |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Should be consistent, precise, and reproducible. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |

The validation process ensures that the chosen analytical method is fit for its intended purpose and provides accurate and reproducible data for pharmacokinetic, toxicokinetic, or other research studies. nih.gov

Strategic Applications of 2 Carbamoyl 5 Fluorobenzoic Acid As a Research Tool and Chemical Building Block

Utility in Academic Organic Synthesis

2-Carbamoyl-5-fluorobenzoic acid serves as a valuable and versatile building block in the field of organic synthesis. Its unique structure, featuring a carboxylic acid, a carboxamide, and a fluorine atom on a benzene (B151609) ring, allows for a wide range of chemical transformations. This makes it an important intermediate for creating more complex molecules with potential applications in various areas of chemical research.

Precursor for Advanced Heterocyclic Scaffolds

The presence of multiple reactive sites on 2-carbamoyl-5-fluorobenzoic acid makes it an ideal starting material for the synthesis of advanced heterocyclic compounds. For instance, the related compound, 2-amino-5-fluorobenzoic acid, is a crucial precursor for synthesizing quinoline-based fungicides, as well as virucides for HIV, and antiviral agents for the herpes virus. It is also used in the preparation of aminopyrimidines, which are key components in the development of anticancer agents. The synthesis of these complex molecules often involves cyclization reactions where the functional groups on the benzoic acid ring react to form new ring systems.

Intermediate in the Synthesis of Diverse Functional Organic Molecules

2-Carbamoyl-5-fluorobenzoic acid is an important intermediate in the multi-step synthesis of a variety of functional organic molecules. The reactivity of its functional groups can be selectively manipulated to introduce new functionalities and build molecular complexity. For example, the carboxylic acid group can be converted into esters, amides, or acid halides, which can then undergo further reactions. Similarly, the carbamoyl (B1232498) group can be hydrolyzed or transformed into other nitrogen-containing functional groups. The fluorine atom also plays a crucial role, as its electron-withdrawing nature can influence the reactivity of the aromatic ring and provide a site for further modification.

A related compound, 5-Chloro-2-fluorobenzoic acid, is utilized in the creation of poly(phenylene ether)-based electrolyte membranes for proton exchange fuel cells. ossila.com This process involves converting the benzoic acid to a benzoyl chloride, followed by a Friedel-Crafts reaction and subsequent nickel-mediated homocoupling polymerization. ossila.com

Role in Chemical Biology Research

The unique properties of 2-carbamoyl-5-fluorobenzoic acid and its derivatives make them valuable tools in the field of chemical biology, where they are used to study and manipulate biological systems at the molecular level.

Probes for Biochemical Pathway Elucidation

Fluorinated benzoic acid derivatives are instrumental in the study of biochemical pathways. For example, 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid acts as an inhibitor of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folic acid synthesis pathway. By inhibiting this enzyme, the compound can be used as a probe to study the intricacies of this pathway and to identify potential new antibacterial targets. The fluorine atom in these molecules can also serve as a useful label for NMR spectroscopy or as a handle for attaching other reporter groups, allowing for the tracking and visualization of these molecules within a biological system.

Tools for Genetic Selection and Manipulation in Model Organisms

A closely related compound, 2-amino-5-fluorobenzoic acid, is utilized for the counterselection of TRP1, a commonly used genetic marker in the yeast Saccharomyces cerevisiae. nih.govresearchgate.net The ability to both select for and against a particular genetic marker is a powerful tool in microbial genetics, enabling a wide range of applications in genetic engineering and synthetic biology. nih.govresearchgate.net This allows researchers to precisely control the genetic makeup of these organisms, facilitating the study of gene function and the construction of novel biological systems.

Potential in Advanced Materials Science Research

While the primary applications of 2-carbamoyl-5-fluorobenzoic acid have been in organic synthesis and chemical biology, its structural features suggest potential for use in advanced materials science research. The presence of both hydrogen bond donors (the amide N-H) and acceptors (the carbonyl oxygens), along with the potential for π–π stacking interactions from the aromatic ring, makes it a candidate for the design of self-assembling materials and supramolecular structures.

X-ray crystallographic studies of similar fluorobenzoic acid derivatives have shown that the carboxylic acid groups often form dimeric hydrogen bonding patterns, leading to the formation of cyclic structures. The fluorine atom can also participate in intermolecular interactions, such as weak N-H···F hydrogen bonds and F···F contacts, which can further influence the packing and properties of the resulting materials. nih.govresearchgate.net These characteristics could be exploited in the development of new materials with tailored optical, electronic, or mechanical properties. For instance, the ability to form well-defined, ordered structures could be beneficial in the creation of organic semiconductors, porous frameworks for gas storage, or new liquid crystalline materials. Further research in this area could uncover novel applications for this versatile chemical compound.

Building Block for Fluoro-Containing Polymers and Functional Materials

The unique molecular architecture of 2-carbamoyl-5-fluorobenzoic acid, with its distinct reactive groups (a carboxylic acid and an amide), makes it a promising monomer for the synthesis of high-performance polymers such as polyamides, polyimides, and poly(amide-imide)s. The presence of the fluorine atom is critical, as it can impart a range of desirable properties to the polymer backbone. nih.govnih.gov

Research on structurally similar fluorinated monomers has consistently shown that the incorporation of fluorine can lead to significant enhancements in material properties. kpi.uamdpi.com Fluorinated polymers often exhibit high thermal stability, enhanced chemical resistance, low surface energy, and improved solubility in organic solvents. nih.govkpi.uaresearchgate.net Furthermore, fluorine's high electronegativity can reduce the dielectric constant of polymers, a crucial attribute for materials used in advanced electronics as insulating layers. kpi.uamdpi.com

For instance, polyimides synthesized from fluorine-containing diamines have demonstrated lower dielectric constants compared to their non-fluorinated analogs, which is attributed to the decrease in interchain electronic interactions and an increase in the free volume caused by bulky fluorinated groups like -CF3. kpi.uamdpi.com Similarly, fluorinated polyamides have been shown to possess high transparency and a low yellowness index while maintaining excellent heat resistance. mdpi.com

Given these precedents, 2-carbamoyl-5-fluorobenzoic acid could be polymerized with suitable co-monomers (e.g., diamines or dianhydrides) to produce polymers with a valuable combination of properties. The amide group could enhance chain rigidity and intermolecular hydrogen bonding, contributing to mechanical strength, while the fluorine atom would be expected to improve thermal stability and dielectric performance.

Table 1: Illustrative Properties of High-Performance Fluorinated Polymers This table presents data from various fluorinated polymers to illustrate the potential properties achievable through the incorporation of fluorine, as might be expected for polymers derived from 2-carbamoyl-5-fluorobenzoic acid.

| Polymer Type | Key Fluorinated Monomer | Glass Transition Temp. (Tg) | Thermal Decomposition Temp. (Td5%) | Dielectric Constant (Dk) @ 1 MHz | Reference |

|---|---|---|---|---|---|

| Fluorinated Polyimide (TPPI50) | Trifluoromethylbenzene (TFMB) containing diamine | 402 °C | 563 °C | 2.312 | mdpi.com |

| Fluorinated Polyimide | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | 246–296 °C | 530–540 °C | Not Specified | rsc.org |

| Fluorinated Polyamide (PA-F1) | Fluoroalkylated aromatic dicarboxylic acid | ~270 °C | ~340 °C | Not Specified | mdpi.com |

| Polyamide-imide Film | 2,2-bis(4-aminophenyl) hexafluoropropane (TFMB) | Not Specified | Not Specified | Not Specified | researchgate.net |

Applications in Opto-electronic and Magnetic Materials (Exploratory Studies)

Beyond polymerization, 2-carbamoyl-5-fluorobenzoic acid is an attractive candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. The properties of MOFs can be precisely tuned by modifying the metal center or the organic linker. rsc.org

Opto-electronic Applications: Luminescent MOFs (LMOFs) are a subclass of materials with potential applications in chemical sensing, light-emitting diodes (LEDs), and bio-imaging. researchgate.netresearchgate.net The luminescence can originate from the organic linker, the metal center, or charge transfer between them. The introduction of specific functional groups to the linker is a key strategy for tuning the emission properties. While direct studies on 2-carbamoyl-5-fluorobenzoic acid in LMOFs are not widely reported, related benzoic acid ligands have been used to construct LMOFs for applications such as catalysis and sensing. rsc.orgresearchgate.net Research has shown that fluorinated ligands can be used to develop highly sensitive and selective sensors for detecting specific chemical species. rsc.org The fluorine atom and amide group in 2-carbamoyl-5-fluorobenzoic acid could influence the electronic structure of the ligand, potentially leading to unique luminescent behaviors when incorporated into a MOF.

Magnetic Materials: The design of molecular magnetic materials is another area where fluorinated ligands are of growing interest. nih.gov Fluoride (B91410) ions themselves can act as effective bridges for mediating magnetic interactions between metal centers. morressier.comacs.org Similarly, incorporating fluorine into the organic linkers of a coordination polymer or MOF can influence the magnetic properties. researchgate.net Fluorination can alter the electronic distribution of the ligand, which in turn affects the superexchange pathways between metal centers. For example, a 2D magnetic coordination polymer functionalized with fluorine showed enhanced chemical stability while maintaining its antiferromagnetic properties. researchgate.net The use of fluorinated ligands has also been explored in the development of single-molecule magnets (SMMs), where they can contribute to creating high magnetization reversal barriers. rsc.org Therefore, 2-carbamoyl-5-fluorobenzoic acid could serve as a valuable exploratory ligand for creating novel MOFs with interesting magnetic phenomena.

Table 2: Influence of Fluorinated Ligands on MOF and Coordination Material Properties This table provides examples of how fluorinated ligands, analogous to 2-carbamoyl-5-fluorobenzoic acid, are used to tune material properties in exploratory studies.

| Material Type | Fluorinated Ligand Example | Observed Effect/Application | Reference |

|---|---|---|---|

| Luminescent MOF Sensor | General fluorinated species (F⁻, PFOA) interacting with an In(tcpp) MOF | Enables highly sensitive and selective "turn-on" or "turn-off" detection of fluorinated analytes in water. | rsc.org |

| 2D Magnetic Coordination Polymer | 5-Fluorobenzimidazole | Enhanced chemical and air stability of the Fe(II)-based magnetic layers while preserving antiferromagnetic properties. | researchgate.net |

| Single-Molecule Magnets (SMMs) | Fluorinated alkoxide ligands | Used to generate high magnetization reversal barriers in luminescent dysprosium-based SMMs. | rsc.org |

| General MOF Synthesis | 2-Fluorobenzoic acid | Used as a modulator in the synthesis of hexanuclear Holmium (Ho)-based MOFs, influencing the final structure. | nih.gov |

| Fluorinated MOF (F-MOF) | 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid) | Acts as a flexible dicarboxylate building block to create a series of Cu(II)-based MOFs with varied structural features. | rsc.org |

Future Research Directions and Unexplored Avenues for 2 Carbamoyl 5 Fluorobenzoic Acid

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-carbamoyl-5-fluorobenzoic acid could benefit from innovative and environmentally conscious methodologies. Current approaches to similar fluorinated benzoic acids often rely on multi-step processes that may involve harsh reagents or produce significant waste. For instance, the synthesis of the related precursor, 2-amino-5-fluorobenzoic acid, has been approached by starting with 4-fluoroaniline (B128567). google.com One documented route involves a condensation reaction with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization and oxidation. google.com Another path starts from 3-fluorobenzoic acid ester, proceeding through nitration and reduction steps. google.com

Future research should focus on developing more direct and sustainable routes to 2-carbamoyl-5-fluorobenzoic acid itself. This could involve:

Green Chemistry Approaches : Exploring biosynthetic methods, which have gained traction for producing aminobenzoic acids from simple carbon sources like glucose via the shikimate pathway, could offer an environmentally friendly alternative to traditional chemical synthesis. mdpi.com

Catalytic Systems : Investigating novel catalytic systems, such as the bimetallic Ir/Cu catalysis used for creating phthalides from 5-fluoro-2-methylbenzoic acid and saturated ketones, could lead to more efficient syntheses. ossila.com

Table 1: Comparison of Potential Synthetic Strategies for Benzoic Acid Derivatives

| Strategy | Starting Material Example | Key Transformations | Potential Advantages | Ref. |

|---|---|---|---|---|

| Multi-step Synthesis | 4-Fluoroaniline | Condensation, Cyclization, Oxidation | Established methodology | google.com |

| Biosynthesis | Glucose | Glycolysis, Shikimate Pathway | Sustainable, reduced waste | mdpi.com |

| Direct Functionalization | 2,4-dichloro-5-fluorobenzoic acid | Nitration, Reduction, Diazotization, Sandmeyer Reaction | Access to complex derivatives | researchgate.net |

| Catalytic Coupling | 5-Fluoro-2-methylbenzoic acid | Bimetallic Ir/Cu Catalysis | High efficiency, novel products | ossila.com |

Comprehensive Structure-Activity Landscape Exploration for Diverse Biological Targets

The structural motifs present in 2-carbamoyl-5-fluorobenzoic acid—a fluorinated aromatic ring and ortho-disposed carboxylic acid and amide groups—suggest its potential as a scaffold for developing new therapeutic agents. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Future research should systematically explore the structure-activity relationship (SAR) of this compound and its derivatives. Related molecules serve as key intermediates in the synthesis of potent drugs. For example, 2,4-dichloro-3-cyano-5-fluorobenzoic acid is a crucial intermediate for finafloxacin (B1662518), a fluoroquinolone antibiotic. researchgate.net Similarly, derivatives of 5-chloro-2-fluorobenzoic acid are used in designing Aurora kinase inhibitors for cancer therapy, where halogen substituents enhance binding to the target protein. ossila.com

A focused research program could involve:

Library Synthesis : Creating a library of analogs by modifying the carbamoyl (B1232498) and carboxylic acid groups, and by introducing additional substituents on the phenyl ring.

Biological Screening : Testing this library against a diverse range of biological targets, including bacterial enzymes, protein kinases, and viral proteins like HIV-1 integrase, for which benzamide (B126) derivatives have shown inhibitory activity. ossila.com

Table 2: Hypothetical Analogs for SAR Exploration

| Base Scaffold | R1 (Position 2) | R2 (Position 5) | Potential Target Class | Rationale / Related Compound |

|---|---|---|---|---|

| Benzoic Acid | -CONH₂ | -F | Kinases, Bacterial Enzymes | Core structure of interest |

| Benzoic Acid | -CONHCH₃ | -F | Kinases | N-methylation to probe H-bonding |

| Benzoic Acid | -CSNH₂ | -F | Various | Bioisosteric replacement of carbonyl |

| Benzoic Acid | -CN | -F | Antibiotics | Analogous to finafloxacin intermediate researchgate.net |

| Benzoic Acid | -CONH₂ | -Cl | Kinases | Halogen substitution effects ossila.com |

Mechanistic Studies in Broader Biological Systems and Pathways